molecular formula C14H10FN3O3S B2841102 6-cyano-N-(3-fluoro-5-methylbenzenesulfonyl)pyridine-3-carboxamide CAS No. 1808401-31-1

6-cyano-N-(3-fluoro-5-methylbenzenesulfonyl)pyridine-3-carboxamide

Cat. No.: B2841102
CAS No.: 1808401-31-1
M. Wt: 319.31
InChI Key: VNCKTPDSGRZCJE-UHFFFAOYSA-N
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Description

6-cyano-N-(3-fluoro-5-methylbenzenesulfonyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a cyano group, a fluorine atom, and a methyl group attached to a benzenesulfonyl moiety, which is further connected to a pyridine ring via a carboxamide linkage. The unique structural features of this compound make it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyano-N-(3-fluoro-5-methylbenzenesulfonyl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzenesulfonyl chloride: This is achieved by reacting 3-fluoro-5-methylbenzenesulfonyl chloride with a suitable base.

    Coupling with pyridine-3-carboxamide: The benzenesulfonyl chloride is then reacted with pyridine-3-carboxamide in the presence of a base to form the desired sulfonamide linkage.

    Introduction of the cyano group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-cyano-N-(3-fluoro-5-methylbenzenesulfonyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution or halogenating agents for electrophilic substitution are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

6-cyano-N-(3-fluoro-5-methylbenzenesulfonyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-cyano-N-(3-fluoro-5-methylbenzenesulfonyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-cyano-N-(3-chloro-5-methylbenzenesulfonyl)pyridine-3-carboxamide
  • 6-cyano-N-(3-bromo-5-methylbenzenesulfonyl)pyridine-3-carboxamide
  • 6-cyano-N-(3-iodo-5-methylbenzenesulfonyl)pyridine-3-carboxamide

Uniqueness

The uniqueness of 6-cyano-N-(3-fluoro-5-methylbenzenesulfonyl)pyridine-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interaction with biological targets compared to its chloro, bromo, or iodo analogs.

Properties

IUPAC Name

6-cyano-N-(3-fluoro-5-methylphenyl)sulfonylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3S/c1-9-4-11(15)6-13(5-9)22(20,21)18-14(19)10-2-3-12(7-16)17-8-10/h2-6,8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCKTPDSGRZCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC(=O)C2=CN=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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